molecular formula C40H69N5O7 B1665329 Auristatin E CAS No. 160800-57-7

Auristatin E

Katalognummer: B1665329
CAS-Nummer: 160800-57-7
Molekulargewicht: 732.0 g/mol
InChI-Schlüssel: WOWDZACBATWTAU-FEFUEGSOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Auristatin E is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of various amino acid derivatives under controlled conditions to form the peptide backbone. The key steps include:

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to increase yield and purity. This includes:

Analyse Chemischer Reaktionen

Types of Reactions: Auristatin E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antibody-Drug Conjugates (ADCs)

MMAE is a key component in several FDA-approved ADCs, including Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin). These ADCs utilize monoclonal antibodies to target specific antigens on cancer cells, ensuring that MMAE is delivered directly to the tumor site. This targeted approach enhances therapeutic efficacy while minimizing damage to healthy tissues .

Table 1: FDA-Approved ADCs Containing MMAE

ADC Name Target Antigen Indication Approval Year
Adcetris®CD30Hodgkin lymphoma2011
Polivy®CD79bDiffuse large B-cell lymphoma2019

Clinical Applications and Trials

Recent studies have demonstrated the effectiveness of MMAE in various cancer types through ADC formulations:

  • Hodgkin Lymphoma : The combination of MMAE with the anti-CD30 antibody has shown significant antitumor activity in clinical settings, leading to improved patient outcomes .
  • Non-Hodgkin Lymphoma : ADCs utilizing MMAE have been evaluated in multiple clinical trials, showing promising results in terms of response rates and overall survival .

Case Study: cAC10-vcMMAE

The chimeric monoclonal antibody cAC10 conjugated with MMAE has been studied extensively. In preclinical models, it demonstrated strong antitumor activity against CD30+ cell lines and induced apoptosis through G2/M-phase growth arrest . This case exemplifies the potential of MMAE in enhancing the efficacy of targeted therapies.

Innovative Delivery Systems

Recent advancements have focused on improving the delivery mechanisms of MMAE:

  • Light-Activated Prodrug Nanoparticles : Research has explored nanoparticles that release MMAE upon light activation, providing a novel approach for treating pancreatic cancer with reduced systemic toxicity. This method combines photodynamic therapy with chemotherapy to enhance tumor targeting .
  • Integrin-Targeted Peptide-Drug Conjugates : Studies have developed peptide-drug conjugates that selectively target integrin αvβ6, a receptor implicated in tumor progression. These conjugates showed high stability and cytotoxicity against integrin-positive tumors, demonstrating the versatility of MMAE in various therapeutic contexts .

Ongoing Research and Future Directions

The landscape of MMAE applications continues to evolve with ongoing research into new ADC formulations and combination therapies. Current investigations are focusing on:

  • Enhancing the specificity and efficacy of MMAE through novel linkers and conjugation strategies.
  • Exploring combination therapies that integrate MMAE with immunotherapies to improve patient outcomes.
  • Evaluating the pharmacokinetics and biodistribution of MMAE across different species to better translate preclinical findings to clinical settings .

Biologische Aktivität

Overview

Auristatin E, particularly in its monomethyl form (MMAE), is a potent antimitotic agent derived from the natural product Dolastatin 10. It exhibits significant cytotoxic properties by inhibiting tubulin polymerization, thereby blocking cell division. This compound is primarily utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy, enhancing the therapeutic index while minimizing systemic toxicity.

  • Chemical Name : (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide
  • Molecular Weight : 717.98 g/mol
  • Formula : C39H67N5O7
  • CAS Number : 474645-27-7
  • Solubility : Soluble in DMSO up to 20 mM

This compound functions by disrupting microtubule dynamics:

  • Inhibition of Tubulin Polymerization : MMAE binds to tubulin, preventing its polymerization into microtubules, which are essential for mitosis.
  • Targeted Delivery via ADCs : MMAE is conjugated to monoclonal antibodies that target specific antigens on cancer cells. Once the ADC binds to the target cell and is internalized, MMAE is released intracellularly, exerting its cytotoxic effects.

Clinical Applications

MMAE has been incorporated into several ADCs, demonstrating efficacy in various cancers. Notable ADCs include:

  • Brentuximab Vedotin : Targets CD30-positive malignancies.
  • DLYE5953A : An anti-LY6E antibody linked to MMAE showed promising results in a Phase I study with partial responses observed in metastatic solid tumors .

Efficacy and Safety Profiles

  • Phase I Study of DLYE5953A :
    • Conducted on 68 patients with advanced malignancies.
    • Common adverse events included alopecia (30%), fatigue (30%), and nausea (30%).
    • Partial responses were noted in 12% of patients .
  • Combination with Radiotherapy :
    • Studies demonstrated that MMAE conjugated to tumor-targeted antibodies enhances anti-tumor immune responses when combined with radiotherapy. This synergy led to improved tumor control and activation of CD8 T cells .

Comparative Efficacy

ADC NameTargetResponse RateNotable Adverse Effects
Brentuximab VedotinCD30~75%Peripheral neuropathy
DLYE5953ALY6E12%Neutropenia
BT5528EphA2TBDTBD
BT8009Nectin-4TBDTBD

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWDZACBATWTAU-FEFUEGSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H69N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160800-57-7
Record name L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auristatin E
Reactant of Route 2
Reactant of Route 2
Auristatin E
Reactant of Route 3
Reactant of Route 3
Auristatin E
Reactant of Route 4
Reactant of Route 4
Auristatin E
Reactant of Route 5
Reactant of Route 5
Auristatin E
Reactant of Route 6
Reactant of Route 6
Auristatin E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.